![molecular formula C7H12ClNO B3055361 2-Methylpiperidine-1-carbonyl chloride CAS No. 64196-60-7](/img/structure/B3055361.png)
2-Methylpiperidine-1-carbonyl chloride
Overview
Description
2-Methylpiperidine-1-carbonyl chloride is a chemical compound with the CAS Number: 64196-60-7 . It has a molecular weight of 161.63 and its IUPAC name is 2-methyl-1-piperidinecarbonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12ClNO/c1-6-4-2-3-5-9(6)7(8)10/h6H,2-5H2,1H3 . This indicates that the molecule consists of 7 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom.Scientific Research Applications
Carbon Dioxide Absorption
2-Methylpiperidine has been studied for its ability to absorb CO2 in aqueous solutions, which is significant for environmental applications like greenhouse gas control. Researchers found that the enthalpies of solution for CO2 in aqueous solutions of 2-methylpiperidine were measurable, indicating its potential in CO2 capture technologies. A rigorous thermodynamic model was developed to represent the absorption of CO2 in these solutions, supporting its practical application in carbon capture and storage (CCS) processes (Coulier et al., 2016).
Insect Repellent Properties
2-Methylpiperidine has been identified as a compound that repels blood-feeding arthropods like mosquitoes, chiggers, and ticks. It contains asymmetric carbon atoms and consists of various stereoisomers, with specific configurations proving to be more effective in reducing mosquito bites than others. This discovery points to its potential application in developing more effective insect repellents (Klun et al., 2001).
Fluorescent Probe Development
Studies have explored the use of carbonyl chlorides substituted with aromatic dense-rings, like 2-methylpiperidine-1-carbonyl chloride, in the development of fluorescent probes. These probes show high fluorescent quantum yields and can be used for detecting compounds with hydroxy groups. This application is particularly relevant in the fields of chemical engineering and pharmaceuticals, where such probes can significantly aid in the detection of various substances (Hu Wx et al., 1997).
Conformational Studies in Organic Chemistry
Research into the conformations of certain derivatives of 2-methylpiperidine provides insights into stereochemistry, which is crucial in organic synthesis. For instance, studies using NMR spectroscopy have explored the conformations of betaine derivatives of 4-hydroxy-1-methylpiperidine. Understanding these conformations is important for designing and synthesizing new compounds with specific desired properties (Dega-Szafran et al., 2006).
Safety and Hazards
Future Directions
Piperidines, including 2-Methylpiperidine-1-carbonyl chloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
2-methylpiperidine-1-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c1-6-4-2-3-5-9(6)7(8)10/h6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIKDOBDKNYLGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591705 | |
Record name | 2-Methylpiperidine-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
64196-60-7 | |
Record name | 2-Methylpiperidine-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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